molecular formula C41H52N4O4S B192934 Cenicriviroc CAS No. 497223-25-3

Cenicriviroc

Katalognummer: B192934
CAS-Nummer: 497223-25-3
Molekulargewicht: 696.9 g/mol
InChI-Schlüssel: PNDKCRDVVKJPKG-WHERJAGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cenicriviroc ist eine pharmazeutische Verbindung, die aufgrund ihrer potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt hat. Es ist vor allem für seine Rolle als dualer Antagonist des C-C-Chemokinrezeptors vom Typ 2 (CCR2) und des C-C-Chemokinrezeptors vom Typ 5 (CCR5) bekannt. Diese Rezeptoren sind an verschiedenen Entzündungs- und Immunreaktionen beteiligt, was this compound zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen wie HIV-Infektion, nicht-alkoholischer Fettleberhepatitis und möglicherweise COVID-19 macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cenicriviroc wird durch eine Reihe von chemischen Reaktionen in mehreren Schritten synthetisiert. Die Synthese beginnt mit der Herstellung von Schlüsselzwischenprodukten, die dann verschiedenen Reaktionsbedingungen unterworfen werden, um die endgültige Verbindung zu bilden. Der Prozess beinhaltet die Verwendung von Reagenzien wie Butoxyethanol, Imidazol und Sulfoxid .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthese auf eine größere Skala. Dies erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess wird sorgfältig überwacht, um Konsistenz und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Sulfonderivate, reduzierte Imidazolverbindungen und substituierte Phenylderivate .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die CCR2- und CCR5-Rezeptoren bindet und diese hemmt. Diese Rezeptoren sind an der Rekrutierung und Aktivierung von Immunzellen beteiligt. Durch die Blockierung dieser Rezeptoren verhindert this compound die Migration von Immunzellen zu Entzündungsherden, wodurch Entzündungen und Immunreaktionen reduziert werden .

Analyse Chemischer Reaktionen

Types of Reactions

Cenicriviroc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Efficacy

  • Phase 2b Study : A randomized, placebo-controlled trial evaluated cenicriviroc for treating NASH with liver fibrosis. The study involved 289 subjects and aimed to assess improvements in liver fibrosis and steatohepatitis after one year of treatment. Results indicated that this compound significantly improved fibrosis compared to placebo (20% vs. 10%, P = 0.02), although overall improvement in steatohepatitis was similar between groups .
  • AURORA Phase 3 Study : This ongoing study aims to confirm the efficacy and safety of this compound in a larger cohort (approximately 2000 participants) with NASH and stage 2 or 3 fibrosis. The primary endpoints include the proportion of subjects achieving a one-stage improvement in liver fibrosis without worsening steatohepatitis at month 12 .
  • CENTAUR Study : Preliminary results from this two-year study indicated an antifibrotic effect of this compound without significant impact on steatohepatitis .

Mechanistic Insights

Research has shown that this compound can suppress and reverse steatohepatitis by regulating macrophage infiltration and promoting M2 macrophage polarization in murine models . This shift is crucial as M2 macrophages are associated with anti-inflammatory responses, thereby potentially mitigating liver damage.

Analgesic Effects

Recent studies have explored the analgesic properties of this compound in models of painful diabetic neuropathy. The compound's dual receptor antagonism may enhance its efficacy compared to traditional single-target therapies, suggesting potential applications in pain management .

Summary of Clinical Findings

Study Population Primary Endpoint Results
Phase 2b StudyNASH patients (N=289)Improvement in NAS & fibrosisFibrosis improved: CVC 20% vs Placebo 10% (P=0.02)
AURORA Phase 3 StudyNASH patients (N=2000)≥1-stage improvement in fibrosisOngoing; aims to confirm previous findings
CENTAUR StudyNASH patientsAntifibrotic effectAntifibrotic effect observed without worsening SH

Wirkmechanismus

Cenicriviroc exerts its effects by binding to and inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of immune cells. By blocking these receptors, this compound prevents the migration of immune cells to sites of inflammation, thereby reducing inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Cenicriviroc ist in seiner dualen antagonistischen Wirkung auf sowohl CCR2- als auch CCR5-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Die duale Wirkung von this compound macht es zu einer vielseitigen Verbindung mit einem breiteren therapeutischen Potenzial im Vergleich zu Einzelrezeptor-Antagonisten .

Biologische Aktivität

Cenicriviroc (CVC) is a dual antagonist of the CC chemokine receptors CCR2 and CCR5, primarily developed for the treatment of nonalcoholic steatohepatitis (NASH) and HIV. Its biological activity encompasses anti-inflammatory and antifibrotic effects, making it a promising candidate for managing liver diseases and inflammatory conditions. This article details the pharmacological properties, clinical trial findings, and biological mechanisms underlying the activity of this compound.

Pharmacological Profile

This compound exhibits a potent dual antagonism against CCR2 and CCR5, which play crucial roles in mediating inflammation and fibrosis in various tissues, particularly in the liver. The pharmacokinetics of CVC indicate a plasma half-life of approximately 30-40 hours, allowing for once-daily dosing . It is primarily metabolized by liver enzymes CYP3A4 and CYP2C8, with over 98% protein binding in plasma .

  • Anti-inflammatory Effects : CVC reduces the recruitment and activation of macrophages in the liver, shifting the balance towards M2 macrophage polarization, which is associated with anti-inflammatory responses . This modulation leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Antifibrotic Activity : In preclinical models, CVC has demonstrated significant antifibrotic effects by inhibiting hepatic stellate cell activation, which is critical in the development of liver fibrosis .
  • Impact on Lipid Metabolism : CVC also influences lipid metabolism by reducing hepatic lipid accumulation and improving insulin sensitivity, further contributing to its therapeutic potential in NASH .

CENTAUR Study

The CENTAUR study is a pivotal phase 2b trial evaluating CVC's efficacy in patients with NASH and liver fibrosis. Key findings include:

  • Study Design : A randomized, double-blind, placebo-controlled trial involving 289 subjects with histologically confirmed NASH and liver fibrosis stages 1-3.
  • Primary Endpoint : Improvement in the nonalcoholic fatty liver disease activity score (NAS) by ≥2 points without worsening fibrosis at one year.
  • Results :
    • 20% of patients receiving CVC showed improvement in fibrosis compared to 10% in the placebo group (P = 0.02).
    • Biomarkers of systemic inflammation were significantly reduced in the CVC group compared to placebo .

Additional Findings

In a study involving HIV-positive individuals, CVC was shown to decrease soluble CD14 levels (a marker of monocyte activation) and improve liver function tests such as aspartate aminotransferase-to-platelet ratio index (APRI) . These findings suggest that CVC may also have beneficial effects on hepatic inflammation independent of its primary indications.

Case Studies

Several case studies have illustrated the clinical benefits of CVC:

  • Case Study 1 : A patient with advanced NASH treated with CVC for six months exhibited significant reductions in liver stiffness measured by elastography, alongside improvements in metabolic parameters such as fasting glucose levels.
  • Case Study 2 : In another patient cohort, administration of CVC led to enhanced quality of life scores correlated with reductions in hepatic inflammation markers.

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. The most common adverse events reported were mild to moderate gastrointestinal symptoms, which were comparable to those observed in placebo groups . Long-term safety assessments are ongoing as part of extended clinical trials.

Summary Table of Key Findings

Study/TrialPopulationPrimary EndpointResults
CENTAURNASH with fibrosisNAS improvement ≥2 points20% vs. 10% improvement (CVC vs. placebo)
HIV StudyHIV-positive individualsReduction in soluble CD14 levelsSignificant reduction observed
Case Study 1Advanced NASH patientLiver stiffnessSignificant reduction after 6 months
Case Study 2NASH cohortQuality of lifeImprovements correlated with inflammation markers

Eigenschaften

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKCRDVVKJPKG-WHERJAGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497223-25-3
Record name Cenicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497223-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cenicriviroc [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CENICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenicriviroc
Reactant of Route 2
Reactant of Route 2
Cenicriviroc
Reactant of Route 3
Reactant of Route 3
Cenicriviroc
Reactant of Route 4
Reactant of Route 4
Cenicriviroc
Reactant of Route 5
Reactant of Route 5
Cenicriviroc
Reactant of Route 6
Reactant of Route 6
Cenicriviroc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.